molecular formula C6H11NO3 B2677690 6-(Hydroxymethyl)-4-methylmorpholin-3-one CAS No. 1779827-30-3

6-(Hydroxymethyl)-4-methylmorpholin-3-one

Cat. No. B2677690
M. Wt: 145.158
InChI Key: SYLLDQXUZQCNEE-UHFFFAOYSA-N
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Description

The compound seems to contain a hydroxymethyl group, which is a substituent with the structural formula −CH2−OH. It consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH). This makes the hydroxymethyl group an alcohol .


Synthesis Analysis

While specific synthesis methods for “6-(Hydroxymethyl)-4-methylmorpholin-3-one” were not found, there are examples of hydroxymethylation reactions in the literature. For instance, a one-pot biocatalytic process was demonstrated for the preparation of 2,6-bis(hydroxymethyl)pyridine from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts .

Scientific Research Applications

  • Bioassay-Guided Isolation of 2-[p-(2-Carboxyhydrazino)phenoxy]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol from Oroxylum indicum

    • Application: This compound was isolated from Oroxylum indicum and investigated for its molecular mechanism action of apoptosis induction .
    • Method: The compound was purified through bioassay-guided fractionation using preparative HPLC and MTT assay .
    • Results: The compound induced genomic DNA fragmentation and chromatin condensation, increased in the annexin-V positive cells, arrested the cell cycle at S phases, and inhibited the cell migration .
  • Study on the Soy Protein-Based Wood Adhesive Modified by Hydroxymethyl Phenol

    • Application: Hydroxymethyl phenol was used to modify soy protein-based wood adhesive to improve its water resistance .
    • Method: The performance of the modified adhesive was studied using DSC and DMA .
    • Results: The modified adhesive cured at a lower temperature and showed better mechanical performance and heat resistance than the unmodified adhesive .
  • Highly Selective Oxidation of 5-Hydroxymethylfurfural

    • Application: The extremely radiation resistant Deinococcus wulumuqiensis R12 was used as a biocatalyst for selective oxidation of 5-hydroxymethylfurfural to 5-hydroxymethylfuroic acid .
    • Method: The resting cells of Deinococcus wulumuqiensis R12 were used for the oxidation .
    • Results: The cells exhibited excellent catalytic performance .
  • Porphyrin-based metal–organic frameworks for diagnostic and therapeutic applications

    • Application: These frameworks are assembled through the interconnection of organic linkers with metal nodes. They have unique characteristics such as high porosity, large surface area, different crystalline morphologies, and nanoscale dimensions .
    • Method: The engineering of an MOF for biomedical applications requires versatile linkers with acceptable symmetry .
    • Results: These frameworks have a wide range of applications including drug delivery, gas storage, CO2 capture, catalysis, bioimaging, separation, biosensors, membranes, sensing, molecular recognition, and clean energy .
  • Hydroxymethylfurfural (HMF)

    • Application: HMF is an organic compound formed by the dehydration of reducing sugars. It is used in the food industry as a flavoring agent and biomarker .
    • Method: HMF is produced industrially on a modest scale as a carbon-neutral feedstock .
    • Results: It is used for the production of fuels and other chemicals .
  • Tris (hydroxymethyl)aminomethane

    • Application: This compound is extensively used in biochemistry and molecular biology as a component of buffer solutions .
    • Method: It is used in solutions of nucleic acids .
    • Results: It helps maintain a constant pH in these solutions .
  • Porphyrin-based metal–organic frameworks: focus on diagnostic and therapeutic applications

    • Application: These frameworks are assembled through the interconnection of organic linkers with metal nodes. They have unique characteristics such as high porosity, large surface area, different crystalline morphologies, and nanoscale dimensions .
    • Method: The engineering of an MOF for biomedical applications requires versatile linkers with acceptable symmetry .
    • Results: These frameworks have a wide range of applications including drug delivery, gas storage, CO2 capture, catalysis, bioimaging, separation, biosensors, membranes, sensing, molecular recognition, and clean energy .
  • Hydroxymethylfurfural (HMF)

    • Application: HMF is an organic compound formed by the dehydration of reducing sugars. It is used in the food industry as a flavoring agent and biomarker .
    • Method: HMF is produced industrially on a modest scale .
    • Results: It is used for the production of fuels and other chemicals .
  • Tris (hydroxymethyl)aminomethane

    • Application: This compound is extensively used in biochemistry and molecular biology as a component of buffer solutions .
    • Method: It is used in solutions of nucleic acids .
    • Results: It helps maintain a constant pH in these solutions .

properties

IUPAC Name

6-(hydroxymethyl)-4-methylmorpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-7-2-5(3-8)10-4-6(7)9/h5,8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLLDQXUZQCNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(OCC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Hydroxymethyl)-4-methylmorpholin-3-one

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